
7-甲基-4-氧代-4H-色烯-3-甲醛
描述
7-Methyl-4-oxo-4H-chromene-3-carbaldehyde (7M4OC3C) is an important organic compound that has a wide range of applications in both scientific research and industry. It is a colorless solid that has a melting point of 153-155°C and a boiling point of 212-214°C. 7M4OC3C is used in the synthesis of various compounds, such as drugs, dyes, and fragrances, and is also used as a catalyst in various chemical reactions. In addition, 7M4OC3C has been studied for its potential application in biochemistry and physiology. In
科学研究应用
有机合成
该化合物用于合成各种有机分子。 它与五羰基铁和HMPA的反应性已被研究,导致形成诸如3-(4-氧代色满-3-基甲基)-4H-色烯-4-酮的复杂结构 .
无催化剂合成
它作为无催化剂条件下一锅法合成色烯[4,3-b]吡啶衍生物的起始原料。 该方法环保,避免了传统的纯化方法 .
电子性质分析
使用密度泛函理论(DFT)探索了4-氧代-4H-色烯-3-甲醛衍生物的分子结构和电子性质,提供了对这些化合物稳定性和反应性的见解 .
绿色化学
该化合物参与绿色化学方法,例如酶催化合成和金属有机骨架催化合成。 这些方法旨在减少浪费,提高化学过程的可持续性 .
生化分析
Biochemical Properties
7-methyl-4-oxo-4H-chromene-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the compound’s role in metabolic pathways involving aldehyde metabolism . Additionally, 7-methyl-4-oxo-4H-chromene-3-carbaldehyde has been shown to interact with certain proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 7-methyl-4-oxo-4H-chromene-3-carbaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular behavior . In some studies, 7-methyl-4-oxo-4H-chromene-3-carbaldehyde has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 7-methyl-4-oxo-4H-chromene-3-carbaldehyde exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, the compound’s interaction with aldehyde dehydrogenase can inhibit the enzyme’s activity, affecting the metabolism of aldehydes . Additionally, 7-methyl-4-oxo-4H-chromene-3-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-methyl-4-oxo-4H-chromene-3-carbaldehyde can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 7-methyl-4-oxo-4H-chromene-3-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 7-methyl-4-oxo-4H-chromene-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
7-methyl-4-oxo-4H-chromene-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which play key roles in the metabolism of aldehydes and other organic compounds . These interactions can influence metabolic flux and the levels of various metabolites within cells . The compound’s involvement in these pathways highlights its potential as a modulator of cellular metabolism .
Transport and Distribution
The transport and distribution of 7-methyl-4-oxo-4H-chromene-3-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution to target sites . Understanding these transport mechanisms is crucial for elucidating the compound’s cellular effects .
Subcellular Localization
The subcellular localization of 7-methyl-4-oxo-4H-chromene-3-carbaldehyde is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The precise localization of the compound within cells is essential for understanding its biochemical and cellular effects .
属性
IUPAC Name |
7-methyl-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7-2-3-9-10(4-7)14-6-8(5-12)11(9)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGHZEZHBKSGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C(=CO2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446391 | |
| Record name | 7-methyl-4-oxo-4H-chromene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40682-97-1 | |
| Record name | 7-methyl-4-oxo-4H-chromene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



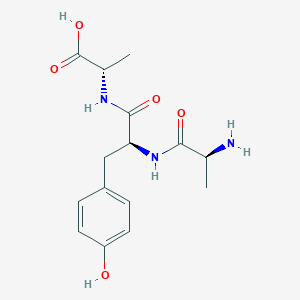
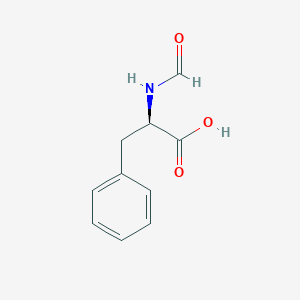

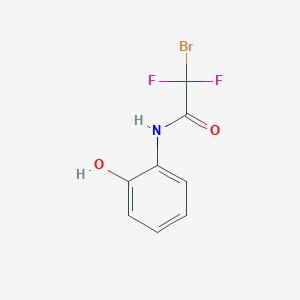
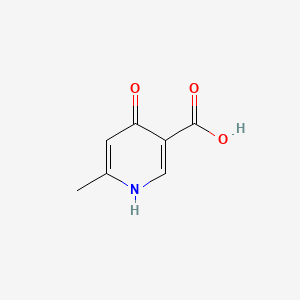

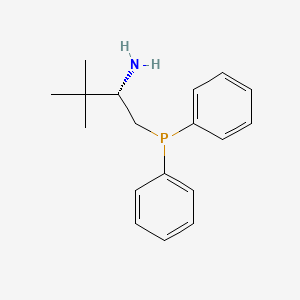
![Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B1337407.png)





